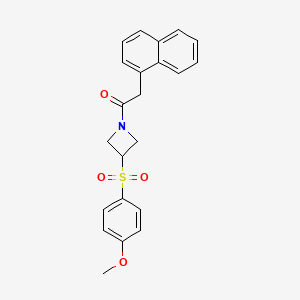

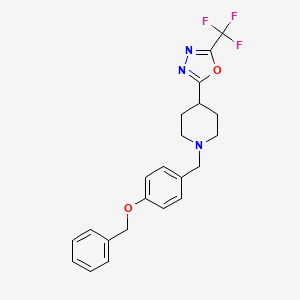

![molecular formula C17H15N3O4 B2537890 13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-67-1](/img/structure/B2537890.png)

13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione" is a structurally complex molecule that appears to be related to a class of compounds synthesized for various chemical and biological applications. The papers provided discuss the synthesis and characterization of similar oxygen-bridged and nitrogen-containing heterocycles, which are of interest due to their potential pharmacological properties and as precursors to other complex molecules.

Synthesis Analysis

The synthesis of related compounds involves one-pot reactions that are efficient and environmentally friendly. For instance, the synthesis of oxygen-bridged monastrol analogs is achieved through a three-component condensation reaction of substituted salicylaldehyde, acetylacetone, and urea or thiourea, using NaHSO4 as a catalyst under microwave irradiation and solvent-free conditions . Another similar compound is synthesized via Biginelli condensation and intramolecular Michael-addition using magnesium bromide as a catalyst, also under solvent-free conditions . These methods provide good yields and are characterized by their simplicity and use of inexpensive catalysts.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR) spectra, and elemental analyses are used to characterize the products . Additionally, electron ionization time-of-flight (EI TOF) mass spectrometry is employed to identify the molecular ion and fragment ions, revealing characteristic fragmentation pathways that help in understanding the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their one-pot nature, which implies a sequence of reactions occurring in a single reaction vessel without the need to isolate intermediates. The Biginelli condensation is a key step in the synthesis, which involves the formation of dihydropyrimidinones, followed by intramolecular Michael addition to complete the heterocyclic framework . The synthesis of a macrobicycle with the 9b-azaphenalene carbon framework is achieved through a combination of allylboration and intramolecular metathesis, indicating the versatility of the synthetic strategies employed for these types of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural elucidation. The solvent-free conditions suggest that these compounds are stable under such conditions and can be handled without special solvents. The use of microwave irradiation indicates that the compounds can withstand the energy input without decomposition, which is important for their stability and potential applications . The mass spectrometry data provide insights into the stability of the molecular ion and the tendency of the molecule to undergo fragmentation, which is useful for predicting the behavior of the compound under various conditions .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Tricyclic and Tetracyclic Compounds

Studies have explored the synthesis and properties of tricyclic and tetracyclic compounds, highlighting methods such as the Degenerate Cope Rearrangement, which is significantly faster in certain cage compounds due to strain and rigidity (Grimme & Krauthäuser, 1997). This research provides insights into the synthesis and dynamic behavior of complex cyclic structures.

Cyclization Reactions

Research on the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides demonstrates synthetic routes to bridged oxazonines, offering a methodology for constructing complex ring systems (Nitta, Sogo, & Nakayama, 1979). These reactions are crucial for synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science.

Macrocyclic Ligands

The synthesis and characterization of macrocyclic ligands and their metal complexes highlight the importance of cyclic compounds in forming complexes with metals, which could have applications in catalysis, material science, and medicinal chemistry (Nishat, Rahisuddin, Haq, & Siddiqi, 2003).

Applications in Supramolecular Chemistry

- Heteroatom-Bridged Calixarenes: The fragment coupling synthesis of aza- and oxo-bridged calix[2]arene[2]triazines demonstrates an efficient method for creating novel macrocycles. These compounds, with their unique cavities, serve as platforms for supramolecular chemistry, highlighting the potential of complex cyclic compounds in host-guest chemistry and molecular recognition (Wang & Yang, 2004).

Propriétés

IUPAC Name |

13-methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-8-4-3-5-9(6-8)11-12-10(7-24-16(12)22)18-14-13(11)15(21)19-17(23)20(14)2/h3-6,11,18H,7H2,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIANBUQXWNAZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16251973 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

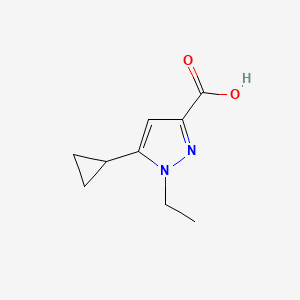

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

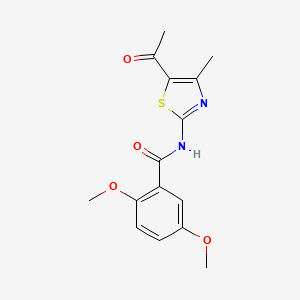

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

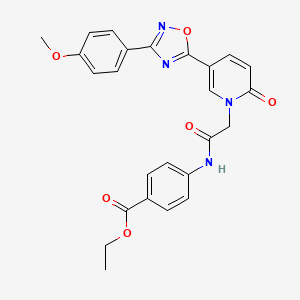

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)